Methyl 5-hydroxy-2,4-dimethylbenzoate
Description
Methyl 5-hydroxy-2,4-dimethylbenzoate is a substituted benzoate ester characterized by a hydroxy group at the 5-position and methyl groups at the 2- and 4-positions of the aromatic ring.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 5-hydroxy-2,4-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5,11H,1-3H3 |
InChI Key |
UULOJLNDMUKVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 5-bromo-2,4-dimethylbenzoate
Structure : Bromo substituent at position 5, methyl groups at 2 and 4.
Key Differences :
- Electron Effects : The bromine atom is electron-withdrawing, reducing electron density on the aromatic ring compared to the hydroxy group in the target compound. This affects electrophilic substitution reactivity.
- Acidity: The hydroxy group in Methyl 5-hydroxy-2,4-dimethylbenzoate increases acidity (pKa ~8–10 for phenolic OH) compared to the non-acidic bromine substituent.
- Solubility: The hydroxy group enhances polarity, likely improving solubility in polar solvents (e.g., ethanol, water) relative to the brominated analog, which is more lipophilic .
Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Structure : Acetamido at position 4, chloro at 5, methoxy at 2.
Key Differences :
- Electron Donation : Methoxy (electron-donating) vs. methyl (electron-neutral) at position 2 affects ring activation. The target compound’s methyl groups may offer less steric hindrance than methoxy.
- Reactivity : Chlorine’s electronegativity could enhance stability against nucleophilic attack compared to the hydroxy group, which may participate in oxidation or conjugation reactions .
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate
Structure : Dihydroxy groups at 2 and 4, 2-methylpropanamido at 5.
Key Differences :
- Acidity : Two hydroxy groups significantly lower the pKa (increased acidity) compared to the single hydroxy group in the target compound.
- Solubility and Stability: The additional hydroxy group enhances water solubility but may reduce stability under acidic or oxidative conditions.
Benzimidazole-Containing Analogs (e.g., Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate)
Structure : Benzimidazole ring fused to the benzoate core.
Key Differences :
- Applications : Benzimidazole derivatives are often explored for antimicrobial or anticancer properties, whereas simpler benzoates like the target compound may serve as intermediates in synthesis .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Routes : Analogs like Methyl 5-bromo-2,4-dimethylbenzoate are synthesized via electrophilic substitution or esterification, suggesting similar pathways for the target compound .
- Biological Activity : Benzimidazole derivatives exhibit antimicrobial properties, hinting that the target compound’s hydroxy group could be modified for similar applications .
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